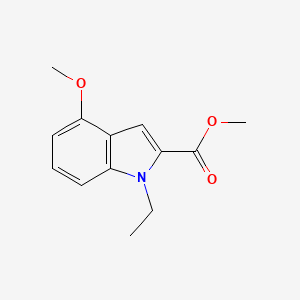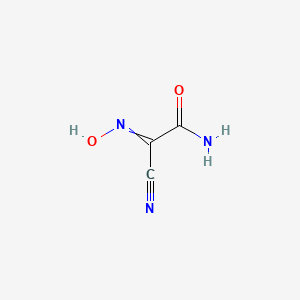![molecular formula C19H20N6O B7878651 4-(4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl)morpholine](/img/structure/B7878651.png)
4-(4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “4-(4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl)morpholine” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other physicochemical properties are well-documented, making it a valuable resource for researchers.
Preparation Methods
The synthesis of compound “4-(4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl)morpholine” involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include:
Synthetic Routes: The compound can be synthesized through multi-step organic synthesis involving specific reagents and catalysts. The exact steps depend on the desired purity and yield.
Reaction Conditions: Typical reaction conditions include controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product formation.
Industrial Production Methods: Industrial production often involves scaling up laboratory methods with additional purification steps to meet regulatory standards for quality and safety.
Chemical Reactions Analysis
Compound “4-(4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl)morpholine” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Reactions typically require specific solvents, catalysts, and controlled environmental conditions to achieve desired outcomes.
Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms.
Scientific Research Applications
Compound “4-(4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl)morpholine” has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its biological activity and potential effects on cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the production of specialized chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of compound “4-(4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl)morpholine” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Compound “4-(4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl)morpholine” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as those found in the PubChem database.
Uniqueness: The compound’s unique properties, such as its specific binding affinity, reactivity, or biological activity, distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(4-phenyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-2-4-15(5-3-1)25-13-16-17-14(6-7-20-18(16)23-25)12-21-19(22-17)24-8-10-26-11-9-24/h1-5,12-13H,6-11H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYBZOROVSGWIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(=CN(N2)C3=CC=CC=C3)C4=NC(=NC=C41)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2C(=CN(N2)C3=CC=CC=C3)C4=NC(=NC=C41)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
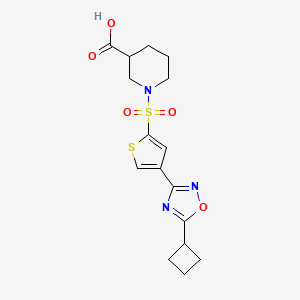
![({[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}amino)acetic acid](/img/structure/B7878580.png)
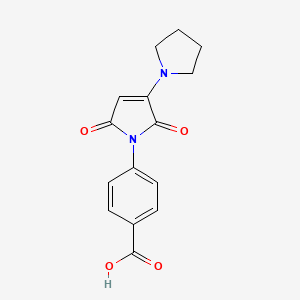
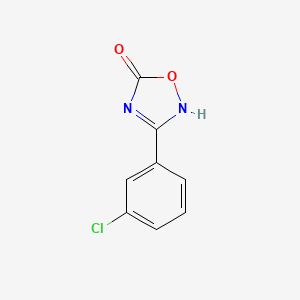
![Ethyl 3-[2-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-1-methylhydrazino]propanoate](/img/structure/B7878613.png)
![2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7878615.png)
![2-(1,3,6,7-tetramethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B7878623.png)
![13-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7878631.png)
![4-[4-(4-fluorophenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl]morpholine](/img/structure/B7878655.png)
![N-cyclohexylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7878660.png)
![N-[(4-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7878668.png)
![N-tert-butylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7878676.png)
